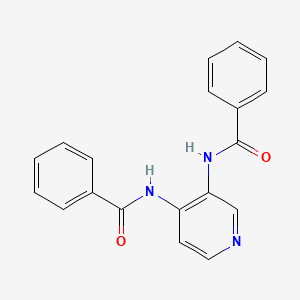

N-(3-benzamidopyridin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

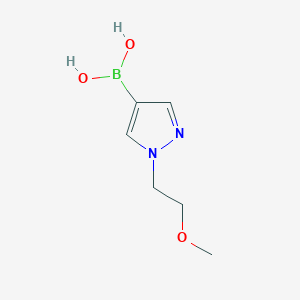

“N-(3-benzamidopyridin-4-yl)benzamide” is a chemical compound with the molecular formula C19H15N3O2 and a molecular weight of 317.348. It is a derivative of benzamide , which is an organic compound with the chemical formula of C7H7NO .

Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of N-substituted benzamides using declopramide as a lead compound .Molecular Structure Analysis

The molecular structure of “this compound” incorporates the novel ligand N-(pyridin-4-yl)benzamide (benpy) to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involving benzamides, including “this compound”, can be facilitated by reacting esters with alkali metal amidoboranes . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Synthesis Process Optimization

The research by Dian (2010) explored an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, a compound structurally related to N-(3-benzamidopyridin-4-yl)benzamide. This study highlighted the optimization of reaction conditions to achieve higher yields, demonstrating the importance of precise control over synthesis parameters in the production of benzamide derivatives. The high yield under mild reaction conditions signifies the potential for scalable and efficient production processes for similar compounds, including this compound (H. Dian, 2010).

Biological Evaluation and Medicinal Chemistry

A study by Saeed et al. (2015) synthesized and evaluated the biological activity of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Although structurally distinct, this research provides insights into the potential biological applications of benzamide derivatives, including this compound. The compounds were evaluated for their inhibitory effects on various enzymes, indicating the relevance of benzamide derivatives in developing therapeutic agents with potential applications in medicinal chemistry (A. Saeed et al., 2015).

Pharmacokinetics and Anti-fibrosis Potential

Research on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, structurally related to this compound, investigated its potential as an oral anti-fibrotic drug. The study by Kim et al. (2008) provides a framework for understanding how benzamide derivatives can be evaluated for their distribution, metabolism, and potential therapeutic applications, underscoring the importance of pharmacokinetic studies in the development of new drugs (Y. W. Kim et al., 2008).

Antimicrobial and Antibacterial Applications

Adam et al. (2016) investigated the synthesis, characterization, and antibacterial activity of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. Although not directly studying this compound, this research contributes to the broader understanding of benzamide derivatives' potential in antimicrobial and antibacterial applications. The study demonstrates the compound's efficacy against both gram-positive and gram-negative bacteria, highlighting the therapeutic potential of benzamide derivatives in addressing bacterial infections (Farook Adam et al., 2016).

Safety and Hazards

Orientations Futures

The future directions for “N-(3-benzamidopyridin-4-yl)benzamide” could involve further exploration of its potential applications in spin-crossover (SCO) cooperativity via amide group hydrogen bonding . Additionally, its potential biological activity could be explored further, given the known activities of benzamides .

Mécanisme D'action

Target of Action

Similar compounds have been reported to act as allosteric activators of human glucokinase .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could potentially lead to changes in the conformation and activity of the target proteins.

Biochemical Pathways

Given its potential role as an allosteric activator of glucokinase, it could be involved in the regulation of glucose metabolism . Activation of glucokinase can enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycolysis and glycogenesis pathways.

Result of Action

If it acts as an allosteric activator of glucokinase, it could potentially enhance glucose utilization and decrease blood glucose levels . This could have therapeutic implications for conditions like diabetes.

Propriétés

IUPAC Name |

N-(3-benzamidopyridin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18(14-7-3-1-4-8-14)21-16-11-12-20-13-17(16)22-19(24)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYJPEJPGQWDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2808220.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2808225.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methoxybenzamide](/img/structure/B2808231.png)

![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride](/img/structure/B2808234.png)

![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2808239.png)

![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)

![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)